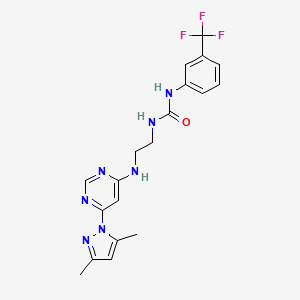
1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H20F3N7O and its molecular weight is 419.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a novel pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula is C18H20F3N5O, with a molecular weight of 393.38 g/mol.
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). It exhibited IC50 values ranging from 5 µM to 20 µM, indicating potent cytotoxic effects .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies showed that treatment with the compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
- Animal Models : In vivo experiments using murine models of inflammation indicated that the compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Essential for anticancer activity; interacts with target proteins. |
| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake. |
| Urea Linkage | Important for binding affinity to target enzymes. |
Case Study 1: Anticancer Efficacy
In a study conducted by Wei et al., the compound was tested against lung adenocarcinoma cell lines. The results showed that it inhibited cell proliferation with an IC50 value of 15 µM, leading to significant tumor growth reduction in xenograft models .
Case Study 2: Anti-inflammatory Effects
A study by Liu et al. evaluated the anti-inflammatory properties of the compound in a rat model of arthritis. The treatment resulted in a marked decrease in joint swelling and pain scores compared to untreated controls, supporting its therapeutic potential for inflammatory diseases .
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular, the presence of the trifluoromethyl group has been associated with enhanced potency against tumor cells due to increased lipophilicity and metabolic stability .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can inhibit inflammatory pathways. The ability of this compound to modulate cytokine production and reduce inflammation has been documented in several studies, suggesting its potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammatory responses. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Biological Research Applications
Mechanistic Studies
The unique structural features of this compound allow researchers to explore its mechanism of action at the molecular level. Studies have shown that it can interact with various receptors and enzymes, providing insights into cellular signaling pathways and disease mechanisms .
Drug Development
As a lead compound, 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea serves as a template for synthesizing new derivatives with improved efficacy and selectivity. Its structure can be modified to enhance pharmacological properties while reducing side effects .
Material Science Applications
The compound's unique chemical properties lend themselves to applications beyond medicinal chemistry. Its potential use in developing novel materials with specific electronic or catalytic properties is an area of ongoing research. The incorporation of pyrazole and pyrimidine moieties into polymers or nanomaterials could lead to advancements in material science, particularly in sensors and drug delivery systems .
Case Studies
特性
IUPAC Name |
1-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7O/c1-12-8-13(2)29(28-12)17-10-16(25-11-26-17)23-6-7-24-18(30)27-15-5-3-4-14(9-15)19(20,21)22/h3-5,8-11H,6-7H2,1-2H3,(H,23,25,26)(H2,24,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHUYFSEWZNHLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













